molecular formula C21H29Cl2NO3 B6068372 3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride

3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride

Cat. No.: B6068372
M. Wt: 414.4 g/mol
InChI Key: GNBNQBSVNBGLJV-UHFFFAOYSA-N
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Description

3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride is a synthetic organic compound that combines the structural features of adamantane and chlorophenoxyacetic acid

Properties

IUPAC Name

3-(2-adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO3.ClH/c22-18-2-4-19(5-3-18)26-13-20(24)25-7-1-6-23-21-16-9-14-8-15(11-16)12-17(21)10-14;/h2-5,14-17,21,23H,1,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBNQBSVNBGLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCCOC(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride typically involves multiple steps. One common approach is to start with adamantane derivatives and chlorophenoxyacetic acid. The adamantane derivative is first functionalized to introduce an amino group, which is then reacted with a propylating agent to form the 3-(2-adamantylamino)propyl intermediate. This intermediate is subsequently esterified with 2-(4-chlorophenoxy)acetic acid to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the chlorophenoxyacetic acid moiety can interact with various enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride is unique due to the combination of the adamantyl and chlorophenoxyacetic acid moieties. This structural combination imparts distinct physicochemical properties and potential biological activities that are not observed in the individual components .

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